molecular formula C27H16BrCl2NO2 B11689437 (3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(2,4-dichlorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(2,4-dichlorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

Cat. No.: B11689437
M. Wt: 537.2 g/mol
InChI Key: ORACKWQPQXFARY-XMHGGMMESA-N
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Description

The compound (3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2,4-DICHLOROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is a complex organic molecule that features a diverse array of functional groups. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromophenyl, dichlorophenyl, and furan moieties within its structure suggests a high degree of reactivity and versatility in chemical synthesis and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2,4-DICHLOROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common approach is the condensation reaction between 5-(4-bromophenyl)furan-2-carbaldehyde and 1-(2,4-dichlorophenyl)-5-phenyl-2,3-dihydro-1H-pyrrol-2-one under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2,4-DICHLOROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE: undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group in the pyrrolone ring can be reduced to form corresponding alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2,4-DICHLOROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of (3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2,4-DICHLOROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of multiple functional groups allows it to engage in various types of interactions, including hydrogen bonding, van der Waals forces, and π-π stacking.

Comparison with Similar Compounds

(3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2,4-DICHLOROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE: can be compared with other similar compounds such as:

    Dichloroanilines: These compounds also contain dichlorophenyl groups but lack the furan and pyrrolone moieties.

    Bromophenyl derivatives: Compounds with bromophenyl groups but different core structures.

The uniqueness of (3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2,4-DICHLOROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE

Properties

Molecular Formula

C27H16BrCl2NO2

Molecular Weight

537.2 g/mol

IUPAC Name

(3E)-3-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1-(2,4-dichlorophenyl)-5-phenylpyrrol-2-one

InChI

InChI=1S/C27H16BrCl2NO2/c28-20-8-6-18(7-9-20)26-13-11-22(33-26)14-19-15-25(17-4-2-1-3-5-17)31(27(19)32)24-12-10-21(29)16-23(24)30/h1-16H/b19-14+

InChI Key

ORACKWQPQXFARY-XMHGGMMESA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Br)/C(=O)N2C5=C(C=C(C=C5)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)C(=O)N2C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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